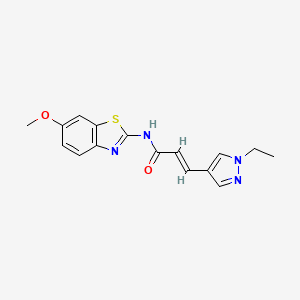![molecular formula C19H22N2O3 B4685630 4-methoxy-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4685630.png)
4-methoxy-N-[4-(4-morpholinyl)benzyl]benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-methoxy-N-[4-(4-morpholinyl)benzyl]benzamide involves complex chemical processes. In general, the synthesis of similar compounds involves the introduction of specific functional groups to a benzamide backbone, which can significantly affect their biological activity. The synthesis process often requires multiple steps, including nitration, acylation, ammoniation, and reduction, to achieve the desired compound with specific substituents and structural features (Liu, Chen, Qiu, & Zhang, 2019).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including this compound, plays a crucial role in their biological activity. X-ray diffraction and density functional theory (DFT) calculations are commonly used to analyze the molecular structure, providing insights into the geometrical parameters and electronic properties of the compound. These analyses help in understanding the compound's reactivity and potential interactions with biological targets (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions that are essential for their biological activity. The introduction of different substituents can significantly alter their chemical properties, such as reactivity and stability. The presence of functional groups like morpholine or methoxy groups influences the compound's ability to interact with biological targets and mediate specific effects (Ghattas, Abd Allah, & Moustafa, 2000).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are determined by its molecular structure. These properties are critical for the compound's formulation and delivery as a potential therapeutic agent. X-ray crystallography provides detailed information on the crystal structure, which is important for understanding the compound's stability and reactivity (Pang, Yang, Yin, & Mao, 2006).
Chemical Properties Analysis
The chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of substituents like morpholine and methoxy groups affects the compound's chemical behavior, including its reactivity towards other molecules and its stability under different conditions. These properties are crucial for the compound's biological activity and its potential use as a therapeutic agent (Sharma, Park, Park, & Kim, 2012).
Propriétés
IUPAC Name |
4-methoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-18-8-4-16(5-9-18)19(22)20-14-15-2-6-17(7-3-15)21-10-12-24-13-11-21/h2-9H,10-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZIOJQQQBBYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4685555.png)
![5-(3-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B4685563.png)
![6-chloro-N-[2-(dimethylamino)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4685564.png)
![2-bromo-N-[4-(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4685567.png)
![3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B4685569.png)

![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4685592.png)
![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4685593.png)
![5-(2-furyl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4685598.png)
![3-[3-(4-bromo-2-chlorophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4685601.png)
![7-methyl-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4685602.png)
![methyl 3-chloro-6-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4685603.png)
![2-{4-[2-methyl-2-(3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4685610.png)
![2,2-dibromo-1-methyl-N'-[1-(3-pyridinyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B4685626.png)